5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

HCV NS5B polymerase non-nucleoside inhibitor scaffold comparison

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 248602-19-9) is a C5-methyl-substituted tricyclic indole building block belonging to the cyclopenta[b]indole class. It features a cyclopentane ring fused to an indole core with a methyl group at the 5-position of the indole ring, yielding the molecular formula C12H13N and a molecular weight of 171.24 g/mol.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 248602-19-9
Cat. No. B11915719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS248602-19-9
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=C(N2)CCC3
InChIInChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3
InChIKeyZQCWSGDTIJGZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 248602-19-9): Core Scaffold Identity and Procurement Context


5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 248602-19-9) is a C5-methyl-substituted tricyclic indole building block belonging to the cyclopenta[b]indole class. It features a cyclopentane ring fused to an indole core with a methyl group at the 5-position of the indole ring, yielding the molecular formula C12H13N and a molecular weight of 171.24 g/mol . The tetrahydrocyclopenta[b]indole scaffold serves as a privileged structure in medicinal chemistry, appearing in drug candidates targeting HCV NS5B polymerase, Aurora kinases, sPLA2, LXR receptors, melatonin receptors, and androgen receptors [1][2]. The 5-methyl substitution pattern is specifically noted in the medicinal chemistry literature as part of the favored 5,8-disubstitution motif for HCV NS5B non-nucleoside inhibitors [1].

Why 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole Cannot Be Casually Replaced by Unsubstituted or Regioisomeric Analogs


Substituting 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole with the unsubstituted parent (CAS 2047-91-8), the 7-methyl regioisomer (CAS 1130-93-4), or the oxidized 5-methyl-1-oxo derivative (CAS 261163-66-0) introduces consequential differences in both electronic character and downstream reactivity. The methyl group at position 5 alters the electron density of the indole ring (computed LogP 3.72 vs. a lower value for the unsubstituted C11H11N parent), affects the regiochemical course of electrophilic aromatic substitution, and governs which derivatization patterns are accessible . Critically, published structure-activity relationship (SAR) studies on the cyclopenta[b]indole scaffold explicitly identify the 5,8-disubstitution pattern—not 7-substitution—as the preferred pharmacophoric arrangement for HCV NS5B polymerase inhibition [1]. An investigator replacing the 5-methyl building block with the 7-methyl isomer would therefore construct a library around a disfavored substitution vector, compromising the probability of identifying active analogs in this therapeutically validated series. Furthermore, the 5-methyl-1-oxo derivative (CAS 261163-66-0) bears a ketone at position 1, fundamentally altering the reactivity profile and making it suitable for Claisen-Schmidt condensations and 1,3-dipolar cycloadditions that are not accessible from the fully saturated 5-methyl compound [2].

Quantitative Differentiation Evidence for 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (248602-19-9) vs. Closest Analogs


Scaffold-Level Potency Advantage: Cyclopenta[b]indole vs. Tetrahydrocarbazole in HCV NS5B Inhibition

In a direct head-to-head scaffold comparison within the same study, the 1,2,3,4-tetrahydro-cyclopenta[b]indole core was found to be slightly more potent than the corresponding 2,3,4,9-tetrahydro-1H-carbazole scaffold in inhibiting HCV NS5B RNA-dependent RNA polymerase. The most potent cyclopenta[b]indole analog (compound 36) achieved an IC50 of 550 nM against the HCV NS5B enzyme [1]. The study further established that the 5,8-disubstitution pattern on the aromatic region is preferred for both scaffolds, directly implicating 5-substituted building blocks such as 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as strategically important synthetic intermediates for this target class [1].

HCV NS5B polymerase non-nucleoside inhibitor scaffold comparison

5-Position Substitution Is Pharmacophorically Preferred: Evidence from HCV NS5B SAR

The SAR optimization in Gopalsamy et al. (2006) explicitly concluded that the 5,8-disubstitution pattern on the aromatic region of the cyclopenta[b]indole scaffold is preferred for HCV NS5B inhibition [1]. This finding is corroborated by BRENDA enzyme database entries documenting that 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-derived compounds—specifically 3-allyl-8-cyano-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylic acid and 3-butyl-8-cyano-7-fluoro-5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylic acid—are registered as ligands for HCV NS5B RNA-dependent RNA polymerase (EC 2.7.7.48) [2][3].

HCV NS5B structure-activity relationship substitution pattern

Physicochemical Differentiation: 5-Methyl vs. Unsubstituted Parent Compound

The introduction of a methyl group at the 5-position produces measurable changes in key physicochemical parameters compared to the unsubstituted parent 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8). The 5-methyl compound (C12H13N, MW 171.24) has a computed LogP of 3.72, density of 1.2±0.1 g/cm³, and boiling point of 310.4±11.0 °C . The unsubstituted parent (C11H11N, MW 157.21) has a lower molecular weight and, by inference from the absence of the methyl group, a lower computed LogP. These differences affect chromatographic retention behavior, organic/aqueous partitioning during synthesis and purification, and passive membrane permeability if the building block is incorporated into drug-like molecules .

physicochemical properties LogP building block selection

Synthetic Utility: 5-Methyl Building Block Enables Access to Cytotoxic Dispiro Heterocycles via 1,3-Dipolar Cycloaddition

The 5-methyl-substituted cyclopenta[b]indole core has been employed as a dipolarophile in 1,3-dipolar cycloaddition reactions to construct novel dispiro heterocycles with demonstrated in vitro cytotoxic activity. Satheeshkumar et al. (2017) used 5-methyl-2-(aryl-2′-ylidine)-1-oxo-1,2,3,8-tetrahydrocyclopent[b]indole (derived from 5-methyl-1-oxo-1,2,3,8-tetrahydrocyclopent[b]indole, which in turn is accessible from the 5-methyl building block via oxidation) as a substrate for cycloaddition with azomethine ylides generated from isatin/acenaphthoquinone and sarcosine/thiaproline [1]. Among the synthesized dispiro compounds, selected analogs exhibited better cytotoxic activity against HeLa and MCF-7 cancer cell lines with interpretable structure-activity relationships [1]. The 5-methyl group on the indole ring contributes to the regiochemical outcome of the cycloaddition and influences the biological activity of the resulting dispiro products.

1,3-dipolar cycloaddition dispiro heterocycles cytotoxic activity

Aurora B Kinase Selectivity: Cyclopenta[b]indole Scaffold Delivers >20-Fold Selectivity Window

Although the specific compound studied (AE3-66) is a cyclopenta[b]indole-2-one derivative bearing an arylidene substituent at C3—not the 5-methyl building block itself—the scaffold-level selectivity data are instructive for procurement decisions. AE3-66 inhibited Aurora B with an IC50 of 1.4 μM while showing an IC50 > 30 μM against Aurora A, representing a >20-fold selectivity window [1]. In a broader kinase panel (50 kinases screened at 10 μM), the compound showed highest inhibitory effect toward Aurora B [1]. In proliferating PBMCs, the compound suppressed proliferation with an IC50 of 4.2 μM [1]. This evidence establishes the cyclopenta[b]indole scaffold as capable of delivering selective kinase inhibition, a property that may be tuned by substitution at the 5-position.

Aurora kinase kinase selectivity cancer

Optimal Procurement and Application Scenarios for 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 248602-19-9)


HCV NS5B Polymerase Inhibitor Lead Optimization Libraries

Medicinal chemistry teams pursuing non-nucleoside HCV NS5B polymerase inhibitors should prioritize 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a core building block. The published SAR demonstrates that the cyclopenta[b]indole scaffold is slightly more potent than the corresponding tetrahydrocarbazole, and the 5,8-disubstitution pattern is explicitly preferred [1]. Derivatization at the 3-position (e.g., introduction of allyl/butyl and cyano substituents) yields ligands with confirmed NS5B polymerase engagement, as documented in the BRENDA enzyme database [2]. Procurement of the 5-methyl regioisomer (CAS 248602-19-9) rather than the 7-methyl isomer (CAS 1130-93-4) ensures alignment with the favored pharmacophoric substitution vector.

Kinase Inhibitor Scaffold Exploration with Tunable Selectivity

Research groups exploring kinase selectivity profiles should incorporate 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole into focused libraries targeting Aurora kinases or related mitotic regulators. The cyclopenta[b]indole scaffold has been validated to deliver >20-fold selectivity for Aurora B over Aurora A (IC50 1.4 μM vs. >30 μM) [3]. The 5-methyl substituent provides a handle for modulating electronic properties and steric bulk at a position that may influence ATP-binding pocket complementarity, offering a rational starting point for selectivity optimization campaigns.

Synthesis of Cytotoxic Dispiro Heterocycles via 1,3-Dipolar Cycloaddition

Synthetic chemistry groups pursuing anticancer heterocyclic compound collections can employ 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as a precursor to 5-methyl-1-oxo-1,2,3,8-tetrahydrocyclopent[b]indole (CAS 261163-66-0), which serves as an efficient dipolarophile in 1,3-dipolar cycloaddition reactions with azomethine ylides [4]. The resulting dispiro heterocycles have demonstrated cytotoxic activity against HeLa and MCF-7 cancer cell lines, with the 5-methyl group contributing to the regiochemical outcome of the cycloaddition [4]. This application scenario leverages the unique reactivity of the 5-methyl-substituted core for diversity-oriented synthesis.

LXR Modulator and S1P1 Agonist Medicinal Chemistry Programs

The tetrahydrocyclopenta[b]indole scaffold has been independently validated in LXR receptor modulation (Bioorg. Med. Chem. Lett., 2009) and S1P1 receptor agonism for autoimmune and inflammatory disorders (Patent US20100273806) [5][6]. While the specific substitution pattern of the clinical candidates differs, the 5-methyl building block provides a versatile starting point for constructing focused compound libraries around these therapeutically relevant targets. The computed LogP of 3.72 is within a favorable range for oral bioavailability, supporting its use in lead optimization for these indications.

Quote Request

Request a Quote for 5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.